Cas no 86895-14-9 ((2S)-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamido-3-methylbutanoic acid)

(2S)-2-2-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)acetamido-3-methylbutanoic acid is an Fmoc-protected amino acid derivative used primarily in peptide synthesis. The Fmoc group provides selective protection for the amine functionality, enabling efficient solid-phase peptide assembly under mild basic conditions. This compound features a branched isobutyl side chain, contributing to hydrophobic interactions in peptide structures. Its high purity and stability make it suitable for automated synthesizers, ensuring reliable coupling yields. The chiral integrity at the α-carbon is preserved, critical for maintaining stereochemical control in synthetic peptides. This derivative is particularly valuable in medicinal chemistry and biochemical research for constructing complex peptides with precise sequence control.
(2S)-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamido-3-methylbutanoic acid structure
86895-14-9 structure
Product Name:(2S)-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamido-3-methylbutanoic acid
CAS No:86895-14-9
MF:C22H24N2O5
MW:396.436366081238
MDL:MFCD00190884
CID:720445
PubChem ID:7019073
Update Time:2025-09-27

(2S)-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamido-3-methylbutanoic acid Chemical and Physical Properties

Names and Identifiers

    • L-Valine, N-[N-[(9H-fluoren-9-ylmethoxy)carbonyl]glycyl]- (9CI)
    • Fmoc-Gly-Val-OH
    • (2S)-2-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]amino]-3-methylbutanoic acid
    • Fmoc-Val-Gly-OH
    • H113
    • N-[N-[(9H-Fluoren-9-ylmethoxy)carbonyl]glycyl]-L-valine
    • N-Fmoc-glycyl-L-valine
    • VA50348
    • 895F149
    • (S)-2-(2-(((9H-fluoren-9-yl)methoxy)carbonylamino)acetamido)-3-methylbutanoic acid
    • (2S)-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamido-3-methylbutanoic acid
    • L-Valine, N-[N-[(9H-fluoren-9-ylmethoxy)carbonyl]glycyl]- (ZCI)
    • N-[(9H-Fluoren-9-ylmethoxy)carbonyl]glycyl-L-valine (ACI)
    • (2S)-2-[2-([[(9H-Fluoren-9-yl)methoxy]carbonyl]amino)acetamido]-3-methylbutanoic acid
    • MDL: MFCD00190884
    • Inchi: 1S/C22H24N2O5/c1-13(2)20(21(26)27)24-19(25)11-23-22(28)29-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,13,18,20H,11-12H2,1-2H3,(H,23,28)(H,24,25)(H,26,27)/t20-/m0/s1
    • InChI Key: ORVHFHUXDLSLMX-FQEVSTJZSA-N
    • SMILES: C(C1C2C=CC=CC=2C2C=CC=CC1=2)OC(=O)NCC(=O)N[C@H](C(=O)O)C(C)C

Computed Properties

  • Exact Mass: 396.16900
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 29
  • Rotatable Bond Count: 8
  • Complexity: 586
  • Topological Polar Surface Area: 105

Experimental Properties

  • Density: 1.258
  • Melting Point: 116-121 °C
  • PSA: 104.73000
  • LogP: 3.53230
  • Optical Activity: [α]22/D +2.0, c = 0.5% in methanol

(2S)-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamido-3-methylbutanoic acid Security Information

  • Symbol: GHS09
  • Signal Word:Warning
  • Hazard Statement: H400
  • Warning Statement: P273
  • Hazardous Material transportation number:UN 3077 9 / PGIII
  • WGK Germany:3
  • Hazard Category Code: 50
  • Safety Instruction: 61
  • Hazardous Material Identification: N
  • Storage Condition:2-8°C

(2S)-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamido-3-methylbutanoic acid Pricemore >>

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(2S)-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamido-3-methylbutanoic acid Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Zinc Solvents: Tetrahydrofuran ;  10 - 15 min, rt
2.1 Reagents: Sodium hydroxide ,  Calcium chloride Solvents: Isopropanol ,  Water ;  3 - 4 h, rt
2.2 Reagents: Hydrochloric acid Solvents: Water ;  neutralized
Reference
Characterization of Nα-Fmoc-protected dipeptide isomers by electrospray ionization tandem mass spectrometry (ESI-MSn): effect of protecting group on fragmentation of dipeptides
Ramesh, M.; et al, Rapid Communications in Mass Spectrometry, 2011, 25(14), 1949-1958

Production Method 2

Reaction Conditions
1.1 Reagents: Diisopropylethylamine ,  1-[Bis(dimethylamino)methylene]-1H-benzotriazolium hexafluorophosphate(1-) 3-oxi… ;  2 h, rt
1.2 Reagents: Piperidine Solvents: Dimethylformamide ;  20 min, rt
1.3 Reagents: Diisopropylethylamine ,  1-[Bis(dimethylamino)methylene]-1H-benzotriazolium hexafluorophosphate(1-) 3-oxi… ;  2 h, rt
1.4 Reagents: Piperidine Solvents: Dimethylformamide ;  20 min, rt
1.5 Reagents: Diisopropylethylamine ,  1-[Bis(dimethylamino)methylene]-1H-benzotriazolium hexafluorophosphate(1-) 3-oxi… ;  2 h, rt
1.6 Reagents: Piperidine Solvents: Dimethylformamide ;  20 min, rt
1.7 Reagents: Diisopropylethylamine ,  1-[Bis(dimethylamino)methylene]-1H-benzotriazolium hexafluorophosphate(1-) 3-oxi… ;  2 h, rt
1.8 Reagents: Piperidine Solvents: Dimethylformamide ;  20 min, rt
1.9 Reagents: Diisopropylethylamine ,  1-[Bis(dimethylamino)methylene]-1H-benzotriazolium hexafluorophosphate(1-) 3-oxi… ;  2 h, rt
1.10 Reagents: Piperidine Solvents: Dimethylformamide ;  20 min, rt
1.11 Reagents: Trifluoroacetic acid ,  Triisopropylsilane Solvents: Water ;  2 h, rt
2.1 Reagents: Diisopropylethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dimethylformamide ;  10 h, rt
3.1 Solvents: Water ;  4 d, pH 7.5, 37 °C
Reference
Site-selective chemical cleavage of peptide bonds
Elashal, Hader E.; et al, Chemical Communications (Cambridge, 2016, 52(37), 6304-6307

Production Method 3

Reaction Conditions
1.1 Solvents: Water ;  pH 7.5, 37 °C
2.1 Reagents: Diisopropylethylamine ,  1-[Bis(dimethylamino)methylene]-1H-benzotriazolium hexafluorophosphate(1-) 3-oxi… ;  2 h, rt
2.2 Reagents: Piperidine Solvents: Dimethylformamide ;  20 min, rt
2.3 Reagents: Diisopropylethylamine ,  1-[Bis(dimethylamino)methylene]-1H-benzotriazolium hexafluorophosphate(1-) 3-oxi… ;  2 h, rt
2.4 Reagents: Piperidine Solvents: Dimethylformamide ;  20 min, rt
2.5 Reagents: Diisopropylethylamine ,  1-[Bis(dimethylamino)methylene]-1H-benzotriazolium hexafluorophosphate(1-) 3-oxi… ;  2 h, rt
2.6 Reagents: Piperidine Solvents: Dimethylformamide ;  20 min, rt
2.7 Reagents: Diisopropylethylamine ,  1-[Bis(dimethylamino)methylene]-1H-benzotriazolium hexafluorophosphate(1-) 3-oxi… ;  2 h, rt
2.8 Reagents: Piperidine Solvents: Dimethylformamide ;  20 min, rt
2.9 Reagents: Diisopropylethylamine ,  1-[Bis(dimethylamino)methylene]-1H-benzotriazolium hexafluorophosphate(1-) 3-oxi… ;  2 h, rt
2.10 Reagents: Piperidine Solvents: Dimethylformamide ;  20 min, rt
2.11 Reagents: Trifluoroacetic acid ,  Triisopropylsilane Solvents: Water ;  2 h, rt
3.1 Reagents: Diisopropylethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dimethylformamide ;  10 h, rt
4.1 Solvents: Water ;  4 d, pH 7.5, 37 °C
Reference
Site-selective chemical cleavage of peptide bonds
Elashal, Hader E.; et al, Chemical Communications (Cambridge, 2016, 52(37), 6304-6307

Production Method 4

Reaction Conditions
1.1 Reagents: Diisopropylethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dimethylformamide ;  10 h, rt
2.1 Solvents: Water ;  48 h, pH 7.5, 37 °C
3.1 Reagents: Diisopropylethylamine ,  1-[Bis(dimethylamino)methylene]-1H-benzotriazolium hexafluorophosphate(1-) 3-oxi… ;  2 h, rt
3.2 Reagents: Piperidine Solvents: Dimethylformamide ;  20 min, rt
3.3 Reagents: Diisopropylethylamine ,  1-[Bis(dimethylamino)methylene]-1H-benzotriazolium hexafluorophosphate(1-) 3-oxi… ;  2 h, rt
3.4 Reagents: Piperidine Solvents: Dimethylformamide ;  20 min, rt
3.5 Reagents: Diisopropylethylamine ,  1-[Bis(dimethylamino)methylene]-1H-benzotriazolium hexafluorophosphate(1-) 3-oxi… ;  2 h, rt
3.6 Reagents: Piperidine Solvents: Dimethylformamide ;  20 min, rt
3.7 Reagents: Diisopropylethylamine ,  1-[Bis(dimethylamino)methylene]-1H-benzotriazolium hexafluorophosphate(1-) 3-oxi… ;  2 h, rt
3.8 Reagents: Piperidine Solvents: Dimethylformamide ;  20 min, rt
3.9 Reagents: Diisopropylethylamine ,  1-[Bis(dimethylamino)methylene]-1H-benzotriazolium hexafluorophosphate(1-) 3-oxi… ;  2 h, rt
3.10 Reagents: Piperidine Solvents: Dimethylformamide ;  20 min, rt
3.11 Reagents: Trifluoroacetic acid ,  Triisopropylsilane Solvents: Water ;  2 h, rt
4.1 Reagents: Diisopropylethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dimethylformamide ;  10 h, rt
5.1 Solvents: Water ;  4 d, pH 7.5, 37 °C
Reference
Site-selective chemical cleavage of peptide bonds
Elashal, Hader E.; et al, Chemical Communications (Cambridge, 2016, 52(37), 6304-6307

Production Method 5

Reaction Conditions
1.1 Reagents: Sodium hydroxide ,  Calcium chloride Solvents: Isopropanol ,  Water ;  3 - 4 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  neutralized
Reference
Characterization of Nα-Fmoc-protected dipeptide isomers by electrospray ionization tandem mass spectrometry (ESI-MSn): effect of protecting group on fragmentation of dipeptides
Ramesh, M.; et al, Rapid Communications in Mass Spectrometry, 2011, 25(14), 1949-1958

Production Method 6

Reaction Conditions
1.1 Reagents: Thionyl chloride Solvents: Dichloromethane ;  20 - 30 min, rt
2.1 Reagents: Zinc Solvents: Tetrahydrofuran ;  10 - 15 min, rt
3.1 Reagents: Sodium hydroxide ,  Calcium chloride Solvents: Isopropanol ,  Water ;  3 - 4 h, rt
3.2 Reagents: Hydrochloric acid Solvents: Water ;  neutralized
Reference
Characterization of Nα-Fmoc-protected dipeptide isomers by electrospray ionization tandem mass spectrometry (ESI-MSn): effect of protecting group on fragmentation of dipeptides
Ramesh, M.; et al, Rapid Communications in Mass Spectrometry, 2011, 25(14), 1949-1958

Production Method 7

Reaction Conditions
1.1 Solvents: Water ;  4 d, pH 7.5, 37 °C
Reference
Site-selective chemical cleavage of peptide bonds
Elashal, Hader E.; et al, Chemical Communications (Cambridge, 2016, 52(37), 6304-6307

Production Method 8

Reaction Conditions
1.1 Reagents: Diisopropylethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dimethylformamide ;  10 h, rt
2.1 Solvents: Water ;  4 d, pH 7.5, 37 °C
Reference
Site-selective chemical cleavage of peptide bonds
Elashal, Hader E.; et al, Chemical Communications (Cambridge, 2016, 52(37), 6304-6307

Production Method 9

Reaction Conditions
1.1 Solvents: Water ;  48 h, pH 7.5, 37 °C
2.1 Reagents: Diisopropylethylamine ,  1-[Bis(dimethylamino)methylene]-1H-benzotriazolium hexafluorophosphate(1-) 3-oxi… ;  2 h, rt
2.2 Reagents: Piperidine Solvents: Dimethylformamide ;  20 min, rt
2.3 Reagents: Diisopropylethylamine ,  1-[Bis(dimethylamino)methylene]-1H-benzotriazolium hexafluorophosphate(1-) 3-oxi… ;  2 h, rt
2.4 Reagents: Piperidine Solvents: Dimethylformamide ;  20 min, rt
2.5 Reagents: Diisopropylethylamine ,  1-[Bis(dimethylamino)methylene]-1H-benzotriazolium hexafluorophosphate(1-) 3-oxi… ;  2 h, rt
2.6 Reagents: Piperidine Solvents: Dimethylformamide ;  20 min, rt
2.7 Reagents: Diisopropylethylamine ,  1-[Bis(dimethylamino)methylene]-1H-benzotriazolium hexafluorophosphate(1-) 3-oxi… ;  2 h, rt
2.8 Reagents: Piperidine Solvents: Dimethylformamide ;  20 min, rt
2.9 Reagents: Diisopropylethylamine ,  1-[Bis(dimethylamino)methylene]-1H-benzotriazolium hexafluorophosphate(1-) 3-oxi… ;  2 h, rt
2.10 Reagents: Piperidine Solvents: Dimethylformamide ;  20 min, rt
2.11 Reagents: Trifluoroacetic acid ,  Triisopropylsilane Solvents: Water ;  2 h, rt
3.1 Reagents: Diisopropylethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dimethylformamide ;  10 h, rt
4.1 Solvents: Water ;  4 d, pH 7.5, 37 °C
Reference
Site-selective chemical cleavage of peptide bonds
Elashal, Hader E.; et al, Chemical Communications (Cambridge, 2016, 52(37), 6304-6307

Production Method 10

Reaction Conditions
1.1 Reagents: Diisopropylethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dimethylformamide ;  10 h, rt
2.1 Solvents: Water ;  pH 7.5, 37 °C
3.1 Reagents: Diisopropylethylamine ,  1-[Bis(dimethylamino)methylene]-1H-benzotriazolium hexafluorophosphate(1-) 3-oxi… ;  2 h, rt
3.2 Reagents: Piperidine Solvents: Dimethylformamide ;  20 min, rt
3.3 Reagents: Diisopropylethylamine ,  1-[Bis(dimethylamino)methylene]-1H-benzotriazolium hexafluorophosphate(1-) 3-oxi… ;  2 h, rt
3.4 Reagents: Piperidine Solvents: Dimethylformamide ;  20 min, rt
3.5 Reagents: Diisopropylethylamine ,  1-[Bis(dimethylamino)methylene]-1H-benzotriazolium hexafluorophosphate(1-) 3-oxi… ;  2 h, rt
3.6 Reagents: Piperidine Solvents: Dimethylformamide ;  20 min, rt
3.7 Reagents: Diisopropylethylamine ,  1-[Bis(dimethylamino)methylene]-1H-benzotriazolium hexafluorophosphate(1-) 3-oxi… ;  2 h, rt
3.8 Reagents: Piperidine Solvents: Dimethylformamide ;  20 min, rt
3.9 Reagents: Diisopropylethylamine ,  1-[Bis(dimethylamino)methylene]-1H-benzotriazolium hexafluorophosphate(1-) 3-oxi… ;  2 h, rt
3.10 Reagents: Piperidine Solvents: Dimethylformamide ;  20 min, rt
3.11 Reagents: Trifluoroacetic acid ,  Triisopropylsilane Solvents: Water ;  2 h, rt
4.1 Reagents: Diisopropylethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dimethylformamide ;  10 h, rt
5.1 Solvents: Water ;  4 d, pH 7.5, 37 °C
Reference
Site-selective chemical cleavage of peptide bonds
Elashal, Hader E.; et al, Chemical Communications (Cambridge, 2016, 52(37), 6304-6307

(2S)-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamido-3-methylbutanoic acid Raw materials

(2S)-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamido-3-methylbutanoic acid Preparation Products

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(CAS:86895-14-9)(2S)-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamido-3-methylbutanoic acid
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Quantity:25g
Purity:99%
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Price ($):194.0
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Additional information on (2S)-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamido-3-methylbutanoic acid

Introduction to (2S)-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamido-3-methylbutanoic Acid (CAS No. 86895-14-9)

The compound (2S)-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamido-3-methylbutanoic acid, identified by its CAS number 86895-14-9, is a sophisticated molecule with significant implications in the field of pharmaceutical chemistry and biochemistry. This compound belongs to a class of molecules that exhibit remarkable structural complexity, making it a subject of intense interest for researchers exploring novel therapeutic agents. The presence of multiple functional groups, including an amino group, a carboxylic acid group, and a fluorene moiety, contributes to its unique chemical properties and potential biological activities.

In recent years, the development of advanced synthetic methodologies has enabled the efficient preparation of such complex molecules. The synthesis of (2S)-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamido-3-methylbutanoic acid involves multiple steps, each requiring precise control over reaction conditions to ensure high yield and purity. The use of chiral auxiliaries or catalysts is often necessary to achieve the desired stereochemical configuration, particularly for the (S)-configuration at the stereogenic center.

The fluorene moiety in this compound is particularly noteworthy, as it is frequently employed in pharmaceuticals due to its stability and ability to enhance molecular interactions with biological targets. Research has shown that fluorene-based compounds can exhibit properties such as improved solubility and better pharmacokinetic profiles, making them attractive candidates for drug development. Additionally, the methoxycarbonyl group serves as a protecting group for the amino function, allowing for selective modifications during synthesis while maintaining overall molecular integrity.

Current research in the field of medicinal chemistry increasingly focuses on designing molecules that can modulate biological pathways with high specificity. The structure of (2S)-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamido-3-methylbutanoic acid suggests potential applications in the development of enzyme inhibitors or receptor ligands. For instance, the combination of an amino acid backbone with a fluorene-based aromatic ring could facilitate interactions with proteins or enzymes involved in metabolic pathways relevant to diseases such as cancer or inflammation.

One of the most exciting aspects of this compound is its potential as a building block for more complex drug candidates. By modifying specific functional groups or appending additional moieties, researchers can generate derivatives with tailored properties. For example, replacing the fluorene group with other aromatic systems or introducing heterocyclic rings could alter binding affinities and selectivity profiles. Such modifications are crucial for optimizing drug-like characteristics and improving therapeutic efficacy.

Advances in computational chemistry have also played a pivotal role in understanding the behavior of molecules like (2S)-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamido-3-methylbutanoic acid. Molecular modeling techniques allow researchers to predict interactions with biological targets, assess metabolic stability, and optimize synthetic routes before experimental validation. These computational tools have become indispensable in modern drug discovery pipelines, enabling faster and more efficient development processes.

In clinical settings, compounds with similar structural features have shown promise in treating various conditions. While (2S)-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamido-3-methylbutanoic acid itself may not be currently used therapeutically, its derivatives could serve as valuable intermediates or lead compounds. Early-stage clinical trials often involve such intermediate molecules to evaluate their safety and pharmacological activity before advancing to more refined drug candidates.

The role of fluorinated compounds in medicinal chemistry cannot be overstated. Fluorine atoms introduce unique electronic properties that can enhance binding affinity and metabolic stability. The presence of multiple fluorine atoms or fluorinated aromatic rings is particularly common in approved drugs due to these advantages. In the context of (2S)-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamido-3-methylbutanoic acid, the fluorene ring acts as a scaffold that can be further functionalized to achieve desired pharmacological effects.

Future research directions may explore the use of this compound in combination therapies or as part of multi-targeted drug regimens. The ability to design molecules that interact with multiple biological pathways simultaneously is increasingly recognized as a key strategy for addressing complex diseases effectively. By leveraging the structural diversity offered by compounds like (2S)-2-2-({(9H-fluorenine m oxycarbonyl}a mino)a cetamido -3-me thylbu tan oic ac id, researchers can develop novel therapeutic approaches that go beyond single-target inhibition.

In summary, (CAS No.86895 -14 - 9)( 2S ) - 22 - ( { ( 9 H - f lu o re n e - 9 - y l ) m e th o x y c a r b o n y l } a m i n o ) a c e t a m i d o - 3 - m e t h y l b u t a n o i c ac i d represents an intriguing molecule with significant potential in pharmaceutical research. Its complex structure, multifunctional groups, and strategic positioning within drug discovery make it a valuable asset for chemists and biologists alike. As our understanding of molecular interactions continues to evolve, compounds like this one will undoubtedly play an important role in shaping future therapeutic strategies.

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Amadis Chemical Company Limited
(CAS:86895-14-9)(2S)-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamido-3-methylbutanoic acid
A851115
Purity:99%
Quantity:25g
Price ($):194.0
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